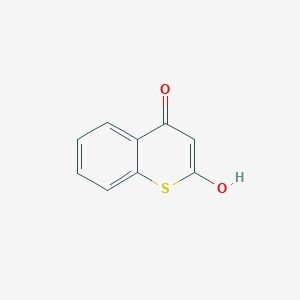
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of phospholane, which is a heterocyclic compound containing a five-membered ring with one phosphorus atom and four carbon atoms. The addition of bromine and ethoxy groups to the phospholane ring results in the formation of 3,4-dibromo-1-ethoxy-, 1-oxide, which has been found to have various applications in scientific research.
Mecanismo De Acción
The mechanism of action of phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic sites to form new bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its reactivity makes it useful in various organic reactions. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research involving phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide. These include the development of new synthetic methods for the compound, the identification of its mechanism of action in organic reactions, and the exploration of its potential applications in the pharmaceutical industry. Additionally, research could focus on exploring the potential toxicity of the compound and its effects on living organisms.
In conclusion, this compound is a compound that has significant potential for use in scientific research. Its unique properties make it useful in various organic reactions, and there are several potential future directions for research involving this compound. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide can be achieved through a multistep process. The first step involves the preparation of 3,4-dibromo-1-ethoxyphospholane by reacting 3,4-dibromo-1-chlorophospholane with ethanol. The resulting product is then oxidized to form this compound using hydrogen peroxide and acetic acid.
Aplicaciones Científicas De Investigación
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide has been found to have various applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound has been used as a reagent in various reactions, including the synthesis of cyclic phosphonates and phosphonic acid derivatives.
Propiedades
Número CAS |
16182-88-0 |
|---|---|
Fórmula molecular |
C6H11Br2O2P |
Peso molecular |
305.93 g/mol |
Nombre IUPAC |
3,4-dibromo-1-ethoxy-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C6H11Br2O2P/c1-2-10-11(9)3-5(7)6(8)4-11/h5-6H,2-4H2,1H3 |
Clave InChI |
AZETVGSTMZSTDT-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)CC(C(C1)Br)Br |
SMILES canónico |
CCOP1(=O)CC(C(C1)Br)Br |
Sinónimos |
3,4-Dibromo-1-ethoxytetrahydro-1H-phosphole 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



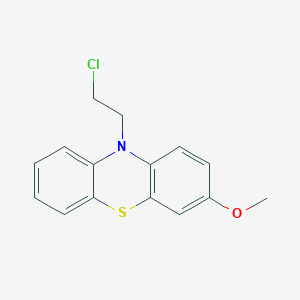
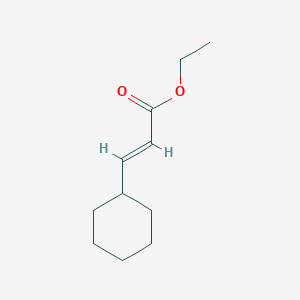

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
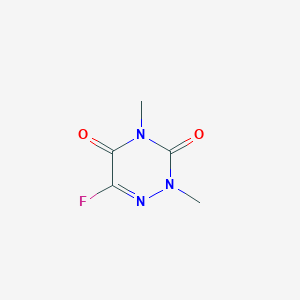
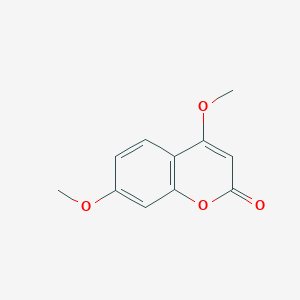


![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)
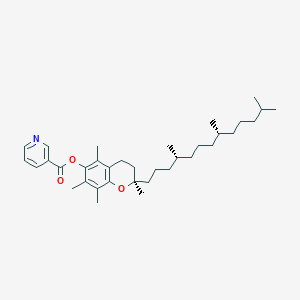
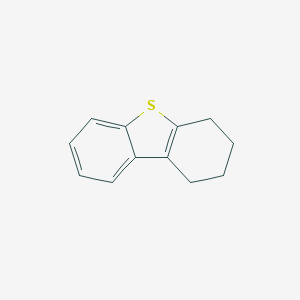

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
